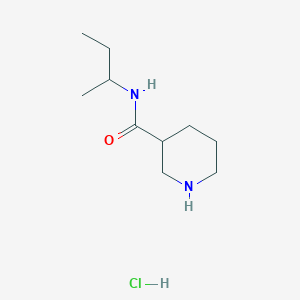

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride

説明

“N-sec-butyl Pentylone (hydrochloride)” is an analytical reference standard categorized as a cathinone . This product is intended for research and forensic applications .

Synthesis Analysis

A method for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been developed .Molecular Structure Analysis

The molecular formula of “N-sec-butyl Pentylone (hydrochloride)” is C16H23NO3 • HCl .Chemical Reactions Analysis

The high temperature gas phase chemistry of the four butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) was investigated in a combined experimental and theoretical study .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-sec-butyl Pentylone (hydrochloride)” include a molecular weight of 313.8, and it is a crystalline solid .科学的研究の応用

Dopamine D3 Receptor Research

N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride and its derivatives have been significantly utilized in the field of neuroscience, particularly in studying dopamine D3 receptor (DA D3R) activities. These compounds are instrumental in understanding the role of DA D3R in substance abuse. For instance, DA D3R-selective fluorenyl amides and 2-pyridylphenyl amides have been examined for their transport, metabolism, pharmacokinetics, and brain uptake in the context of psychostimulant abuse. These studies are crucial for developing next-generation D3R selective agents aimed at treating drug addiction (Mason et al., 2010).

Chemical Property Modification

Research also delves into the chemical modification of this compound to alter its pharmacological properties. By selectively introducing fluorine atoms into the side chains of compounds like ropivacaine and levobupivacaine, scientists can modulate basicity, lipophilicity, and oxidative degradation rates. This kind of structural modification is vital for tailoring drugs to specific medical needs while optimizing their safety and efficacy profiles (Vorberg et al., 2016).

Cancer Research

The compounds are also pivotal in cancer research. For instance, 3,5-Bis(arylidene)-N-substituted-4-oxo-piperidine-1-carboxamides, synthesized as curcumin mimics, have displayed high anti-proliferative properties against cancer cell lines. These findings are crucial for the development of new chemotherapy agents, offering potential treatments that could be more effective and selective against carcinoma cells (Fawzy et al., 2019).

Synthesis and Scalability

In the realm of pharmaceutical manufacturing, the development of scalable and facile processes for synthesizing this compound is critical. Such processes ensure the availability of these compounds for further pharmaceutical development and research, highlighting the compound's importance in the drug development pipeline (Wei et al., 2016).

Safety and Hazards

作用機序

Mode of Action

The mode of action of N-(sec-Butyl)-3-piperidinecarboxamide hydrochloride is currently unknown due to the lack of specific information . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular level need to be investigated further.

特性

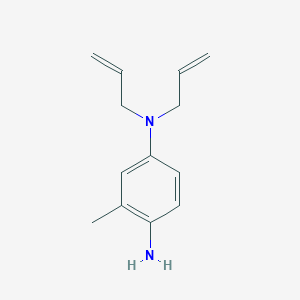

IUPAC Name |

N-butan-2-ylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-8(2)12-10(13)9-5-4-6-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUKQJSVUBPDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Aza-bicyclo[2.2.1]heptan-5-ol](/img/structure/B1398216.png)

![Methyl 4-[(piperazin-1-ylacetyl)amino]benzoate dihydrochloride](/img/structure/B1398221.png)

![Methyl 6-{bis[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B1398222.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1398223.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398226.png)

![1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398229.png)